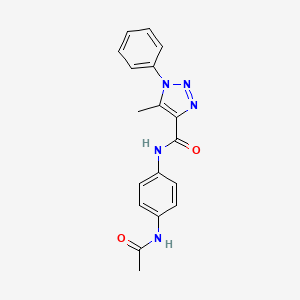

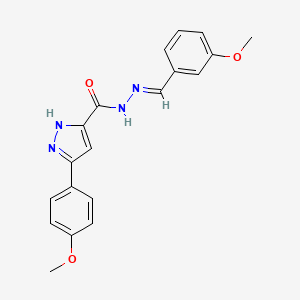

N-(4-acetamidophenyl)-5-methyl-1-phenyltriazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Acetamidophenol”, also known as Acetaminophen, is an analgesic drug used alone or in combination with opioids for pain management, and as an antipyretic agent . It’s also known by other names such as 4′-Hydroxyacetanilide, N-(4-Hydroxyphenyl)acetamide, N-Acetyl-4-aminophenol, APAP, Paracetamol . “N-(4-Acetamidophenyl)indomethacinamide” is a potent and selective reversible COX-2 inhibitor .

Chemical Reactions Analysis

4-Acetamidophenol may be used to synthesize cis -and trans -4-acetamidocyclohexanol in the presence of Mg, Na or Ce modified ruthenium-supported catalysts .

Physical And Chemical Properties Analysis

4-Acetamidophenol has a molecular weight of 151.16 g/mol. It is in the form of crystals with a melting point of 168-172 °C (lit.) .

Applications De Recherche Scientifique

Pharmaceutical Applications

This compound has been found to have significant pharmaceutical applications. For instance, it has been identified as a potent and selective reversible inhibitor of COX-2 . This makes it a potential candidate for the development of drugs aimed at managing conditions related to inflammation and pain.

Chemical Synthesis

“N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” can be used as an intermediate in organic synthesis . This means it can be used in the production of a wide range of other chemical compounds.

Stabilizer in Hydrogen Peroxide

This compound has been found to act as a stabilizer in hydrogen peroxide . This is particularly useful in various industrial applications where hydrogen peroxide is used, such as in the bleaching of textiles and paper, and in environmental cleanup efforts.

Photographic Chemicals

“N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is used in the production of photographic chemicals . These chemicals are essential in traditional film photography processes.

Anticancer Research

A new series of thiadiazole derivatives was synthesized by the reaction of N-(4-acetamidophenyl)-N’-phenylthiourea with selected derivatives of hydrazonoyl halide . The synthesized thiazole and thiadiazole compounds were evaluated for their anticancer properties .

Bioprocessing

Given its chemical properties, this compound could potentially be used in bioprocessing applications . Bioprocessing involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products.

Mécanisme D'action

Target of Action

The primary target of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The action of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX-2 enzyme, N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide reduces the conversion of arachidonic acid to prostaglandins, thereby affecting downstream effects such as inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide’s action include a reduction in the production of prostaglandins due to the inhibition of the COX-2 enzyme . This leads to a decrease in inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. For instance, the presence of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in various water sources can lead to its degradation and a decrease in its efficacy . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-17(21-22-23(12)16-6-4-3-5-7-16)18(25)20-15-10-8-14(9-11-15)19-13(2)24/h3-11H,1-2H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYICHNQRLBCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)

![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)

![N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2568732.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2568737.png)

![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)

![2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide](/img/structure/B2568743.png)

![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)